molecular formula C23H28ClN3O2 B1428573 Morazone hydrochloride CAS No. 50321-35-2

Morazone hydrochloride

Cat. No. B1428573
CAS RN: 50321-35-2
M. Wt: 413.9 g/mol
InChI Key: QPNQBCBHTTYDEN-UHFFFAOYSA-N
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Description

Morazone, also known as Novartrina, Orsimon, Rosimon-Neu, Tarcuzate, is a nonsteroidal anti-inflammatory drug (NSAID) originally developed by the German pharmaceutical company Ravensberg in the 1950s . It is used as an analgesic . It produces phenmetrazine as a major metabolite and has been reported to have been abused as a recreational drug in the past .


Molecular Structure Analysis

The molecular formula of Morazone hydrochloride is C23H27N3O2.HCl . Its molecular weight is 413.94 . The structure of Morazone hydrochloride includes a pyrazolone ring, which is a common feature in many NSAIDs .


Physical And Chemical Properties Analysis

Morazone hydrochloride has a molecular weight of 377.49 and a formula of C23H27N3O2 . It has a LogP value of 1.77, indicating its lipophilicity . The acid dissociation constant (pKa) is 5.43, suggesting it can exist in both protonated and deprotonated forms depending on the pH .

Scientific Research Applications

Decomposition and Detection

Morazone hydrochloride, found in the pharmaceutical preparation Rosimon-Neu, undergoes decomposition into bis-antipyryl-methane, phenmetrazine, and 4-hydroxymethyl-antipyrine when heated in an acid medium. Techniques like thin-layer chromatography (TLC), mass spectrometry, IR-spectroscopy, and 1H-nuclear magnetic resonance are used for identification and detection of these decomposition products. Particularly, the decomposition products can be detected in alkaline urine extracts, with improved sensitivity following acid hydrolysis (Bohn, Rücker, & Kröger, 1976).

Metabolic Pathways

The human urinary metabolism of morazone has been studied, revealing the presence of metabolites like p-hydroxymorazone, phenazone-4-carboxylic acid, and phenmetrazine, along with unchanged morazone. Such research is crucial for understanding the drug's metabolic pathways and potential implications (Neugebauer, 1984).

Analytical Techniques for Detection

The simultaneous determination of morazone and its major metabolite, phenmetrazine, has been achieved using fused-silica capillary column gas chromatography. This technique, especially the on-column injection method, prevents the decomposition of morazone and achieves a high level of sensitivity and precision (Lho, Shin, & Park, 1990).

Detection in Doping

Morazone is also of interest in doping control. A method to detect morazone, among other agents, in urine has been developed using high-performance liquid chromatography (HPLC) with diode-array detection. This method is essential for sports medicine and anti-doping agencies (Ventura et al., 1993).

Chemical Analysis and Titration

A back-titration method has been described for determining pyrazolone derivatives like morazone using N-bromosuccinimide. This approach involves a reaction mechanism with quaternisation and bromination, aiding in chemical analysis and quality control of pharmaceutical products containing morazone (El-zeany, Amer, Taha, & El-Sawy, 1982).

Photochemical Decomposition

The photochemical decomposition of morazone in aqueous solutions has been investigated, leading to the identification of various decomposition products. Such studies are crucial for understanding the stability and storage conditions of morazone-containing drugs (Marciniec, 1985).

Safety And Hazards

The safety data sheet for hydrochloric acid, a component of Morazone hydrochloride, indicates that it is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2.ClH/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19;/h4-13,18,22H,14-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNQBCBHTTYDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964602
Record name 1,5-Dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morazone hydrochloride

CAS RN

50321-35-2
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(3-methyl-2-phenyl-4-morpholinyl)methyl]-2-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50321-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morazone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFJ5QS2AU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RCR Siekmann, J Soek, A Bellani - 1999 - books.google.com
This volume contains the basic documents on the international regulation of doping in sport (non-governmental part). Included are the IOC Medical Code, which is a guiding instrument …
Number of citations: 12 books.google.com
IH Harrison, IH Harrison - The Law on Medicines: Volume 3 Distribution …, 1986 - Springer
These regulations may be cited as the Medicines (Restriction on the Administration of Veterinary Medicinal Products) Regulations 1983 and shall come into operation on 21st …
Number of citations: 0 link.springer.com

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